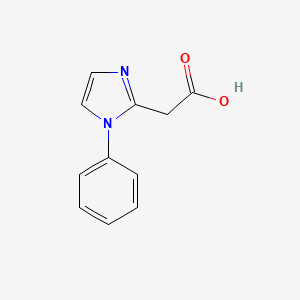

2-(1-phenyl-1H-imidazol-2-yl)acetic acid

Beschreibung

2-(1-Phenyl-1H-imidazol-2-yl)acetic acid is a carboxylic acid derivative featuring an imidazole ring substituted with a phenyl group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the imidazole scaffold in hydrogen bonding and metal coordination .

Eigenschaften

CAS-Nummer |

1161069-11-9 |

|---|---|

Molekularformel |

C11H10N2O2 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

2-(1-phenylimidazol-2-yl)acetic acid |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-10-12-6-7-13(10)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

InChI-Schlüssel |

WIFJPTUHKTVWMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=CN=C2CC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=CN=C2CC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electronic Effects : The phenyl group in the target compound enhances electron density on the imidazole ring compared to nitro-substituted analogs (e.g., 2-(2-nitro-1H-imidazol-1-yl)acetic acid), which are more electrophilic .

- Structural Rigidity : Benzimidazole derivatives (e.g., 2-(1H-benzimidazol-2-yl)acetic acid) have a fused aromatic system, reducing conformational flexibility compared to the target compound .

Comparison with Analog Syntheses :

- Nitroimidazole Derivatives : Require nitration steps post-synthesis, increasing synthetic complexity .

- Benzimidazole Analogs : Involve cyclization of o-phenylenediamine derivatives, which may limit substituent diversity .

Physicochemical Properties

- Solubility : The phenyl group reduces aqueous solubility compared to unsubstituted imidazole-acetic acids but enhances solubility in organic solvents like dichloromethane .

- Acidity : The carboxylic acid group (pKa ~2-3) is less acidic than benzoic acid derivatives (e.g., 2-(1H-imidazol-2-yl)benzoic acid, pKa ~4.5) due to reduced resonance stabilization .

Vorbereitungsmethoden

Solvent-Free N-Alkylation and Hydrolysis Method

One efficient and environmentally friendly method involves a two-step solvent-free process:

Step 1: N-Alkylation

Imidazole is reacted with tert-butyl chloroacetate in the presence of a suitable base without any solvent. This produces imidazol-1-yl-acetic acid tert-butyl ester.Step 2: Hydrolysis and Salt Formation

The tert-butyl ester intermediate is hydrolyzed with aqueous acid to yield imidazol-1-yl-acetic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

- Avoids environmentally hazardous solvents.

- Simplifies work-up by isolating the ester intermediate via water suspension and filtration.

- High yield (~84%) and purity with minimal di-acid impurities (<0.5%).

- Reduced process time and simple purification steps.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Imidazole + tert-butyl chloroacetate + base, solvent-free | Imidazol-1-yl-acetic acid tert-butyl ester |

| Hydrolysis & Salt Formation | Aqueous acid hydrolysis, then HCl treatment | Imidazol-1-yl-acetic acid hydrochloride salt |

This method is detailed in a study focused on imidazol-1-yl-acetic acid hydrochloride as an intermediate for zoledronic acid synthesis, emphasizing green chemistry principles.

Solvent-Based Alkylation Using Halogenated Acetates

Traditional methods use solvents such as dichloromethane, dimethylformamide (DMF), or isopropanol:

- Imidazole is alkylated with methyl chloroacetate or benzyl chloroacetate in the presence of bases like potassium carbonate (K2CO3) and sometimes potassium iodide (KI) to enhance reaction rates.

- The reaction is typically performed in organic solvents (e.g., dichloromethane, DMF).

- The ester intermediate is then hydrolyzed under acidic or basic conditions to the free acid.

- Isolation involves solvent extraction, crystallization, and drying.

| Reagents | Solvent | Base | Intermediate | Hydrolysis Conditions |

|---|---|---|---|---|

| Imidazole + methyl chloroacetate | Dichloromethane | K2CO3, KI | Methyl imidazol-1-yl-acetate | Hydrolysis in water, acid/base |

| Imidazole + benzyl chloroacetate | DMF | K2CO3 | Benzyl-2-(1H-imidazole-1-yl)acetate | Hydrolysis with HCl |

These methods often require multiple solvents for reaction, extraction, and crystallization, which can be environmentally taxing.

Substituted Imidazole Derivatives and Functionalization

Some studies describe the synthesis of substituted imidazole acetic acids, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, using similar alkylation and hydrolysis strategies but with additional functional group transformations:

- Reaction of substituted imidazoles with chloroacetic acid or chloroacetate esters in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol.

- Heating at moderate temperatures (70–80 °C) for 1–2 hours.

- Subsequent purification by crystallization and recrystallization from ethanol or methanol.

- Further derivatization by amide formation or other functional group modifications.

These procedures emphasize controlled heating, solvent choice for solubility, and purification steps to obtain high-purity products.

Research Findings and Comparative Analysis

Summary of Preparation Methods

The preparation of 2-(1-phenyl-1H-imidazol-2-yl)acetic acid can be efficiently achieved by:

- N-alkylation of imidazole or substituted imidazoles with haloacetate esters (tert-butyl chloroacetate, methyl chloroacetate) using bases like K2CO3.

- Hydrolysis of the ester intermediate under acidic or basic conditions to yield the free acetic acid.

- Salt formation (e.g., hydrochloride) for improved isolation and purity.

- Use of solvent-free protocols offers advantages in terms of environmental impact, simplicity, and yield.

- Solvent-based methods remain common but involve multiple solvents and purification steps.

Concluding Remarks

The solvent-free synthesis route for this compound hydrochloride represents a significant advancement in sustainable chemistry, combining operational simplicity and high yield with reduced environmental hazards. Alternative solvent-based methods provide versatility for substituted analogs and functionalized derivatives but at the expense of increased solvent use and processing steps.

This comprehensive analysis integrates data from peer-reviewed green chemistry research and synthetic organic protocols, ensuring a professional and authoritative overview of the preparation methods for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-phenyl-1H-imidazol-2-yl)acetic acid?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A standard approach reacts 1-phenyl-1H-imidazole with chloroacetic acid derivatives under basic conditions (e.g., triethylamine or K₂CO₃). For example, benzyl 2-(1H-imidazol-1-yl)acetate can be synthesized via 2-chloroacetate and imidazole in the presence of a base . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and torsion angles . Complementary techniques include:

- NMR : and NMR to confirm proton environments and carbon frameworks.

- IR Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and imidazole ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the typical reaction pathways involving this compound?

- Methodological Answer : The carboxylic acid group enables esterification, amidation, or salt formation (e.g., hydrochloride salts via HCl treatment ). The imidazole ring participates in electrophilic substitution (e.g., nitration, halogenation) or coordination chemistry with metal ions. For instance, thioacetamide derivatives can form via nucleophilic displacement reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions or phase-transfer catalysts for biphasic systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity in cyclization steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield .

- In Situ Monitoring : Employ TLC or HPLC to track intermediates and adjust conditions dynamically.

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use - HSQC or COSY to resolve overlapping signals caused by aromatic protons or rotamers.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous peaks .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause splitting inconsistencies.

Q. What computational approaches are suitable for studying its biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., antimicrobial enzymes) .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over nanosecond timescales.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for the free acid form).

- HPLC Stability Assays : Monitor degradation products in aqueous buffers (pH 4–9) or organic solvents .

- Light Sensitivity Tests : Store samples in amber vials and compare UV-vis spectra before/after light exposure.

Q. What strategies address low reproducibility in biological activity assays?

- Methodological Answer :

- Strict Stereochemical Control : Use chiral HPLC to isolate enantiomers, as bioactivity often depends on configuration .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects.

- Dose-Response Curves : Conduct triplicate experiments with positive/negative controls (e.g., imidazole-based reference drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.